molecular formula C8H17NS B13960896 3-(Piperidin-4-yl)propane-1-thiol

3-(Piperidin-4-yl)propane-1-thiol

Cat. No.: B13960896
M. Wt: 159.29 g/mol
InChI Key: NWVRGPIQIDTYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-4-yl)propane-1-thiol is an organic compound that features a piperidine ring attached to a propane-1-thiol group. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a significant structural motif in many pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)propane-1-thiol can be achieved through several methods. One common approach involves the reaction of piperidine with 3-chloropropane-1-thiol under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)propane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperidin-4-yl)propane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)propane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This reactivity can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The thiol group can participate in redox reactions and form covalent bonds with biological molecules, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

3-piperidin-4-ylpropane-1-thiol

InChI

InChI=1S/C8H17NS/c10-7-1-2-8-3-5-9-6-4-8/h8-10H,1-7H2

InChI Key

NWVRGPIQIDTYEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.